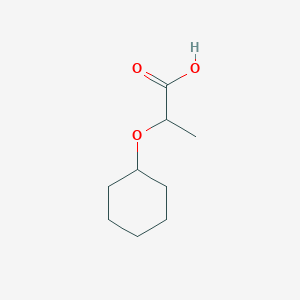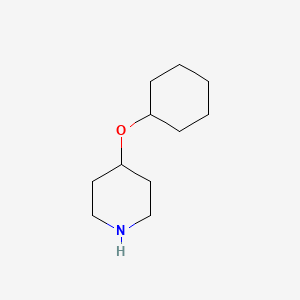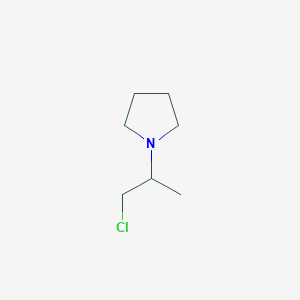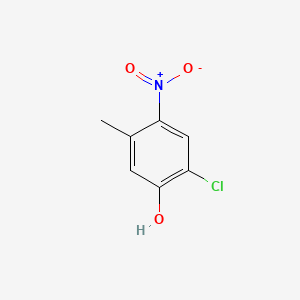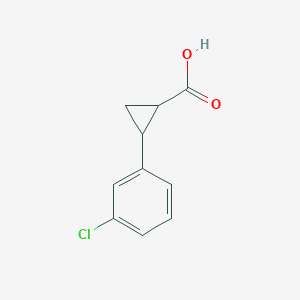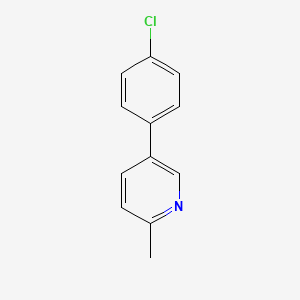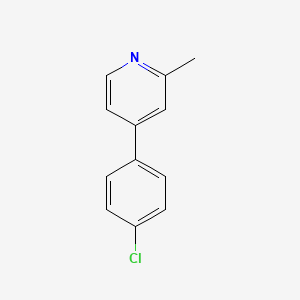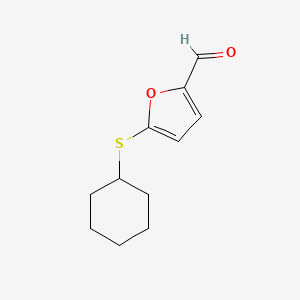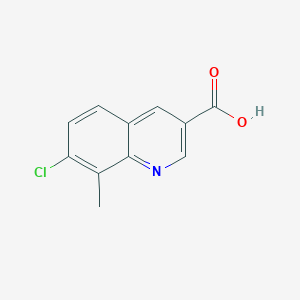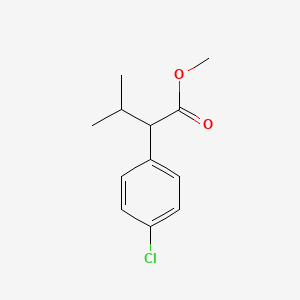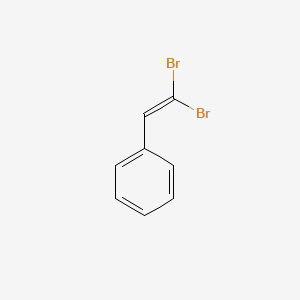
(2,2-Dibromovinyl)benzene
概要
説明
(2,2-Dibromovinyl)benzene, also known as 1,1-dibromo-2-phenylethene, is an organic compound with the molecular formula C8H6Br2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in organic synthesis and serves as an intermediate in various chemical reactions .
科学的研究の応用
(2,2-Dibromovinyl)benzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and other advanced materials.
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Chemical Biology:
Safety and Hazards
“(2,2-Dibromovinyl)benzene” is classified as a hazardous substance . It has been assigned the GHS07 pictogram and the signal word "Warning" . The compound may be harmful if swallowed and may cause skin and eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound .
作用機序
Mode of Action
It’s known that the compound can participate in various chemical reactions, potentially interacting with its targets and causing changes at the molecular level .
Biochemical Pathways
It’s known that the compound can be involved in the synthesis of benzofurans , which are medicinal scaffolds with wide pharmacological appeal .
Pharmacokinetics
The compound is known to be a liquid at room temperature , which could potentially influence its bioavailability.
Result of Action
It’s known that the compound can participate in the synthesis of benzofurans , which have various biological activities.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2,2-Dibromovinyl)benzene. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
準備方法
Synthetic Routes and Reaction Conditions
(2,2-Dibromovinyl)benzene can be synthesized through the bromination of styrene derivatives. One common method involves the reaction of styrene with bromine in the presence of a solvent such as carbon tetrachloride or dichloromethane. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The process involves the careful control of reaction conditions, including temperature, solvent choice, and bromine concentration, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
(2,2-Dibromovinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form (2-bromoethyl)benzene or other related compounds.
Oxidation Reactions: It can be oxidized to form corresponding epoxides or other oxidized derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents such as ether or tetrahydrofuran.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products Formed
Substitution: Products like (2-bromoethyl)benzene.
Reduction: Products like (2-bromoethyl)benzene.
Oxidation: Products like epoxides or other oxidized derivatives.
類似化合物との比較
Similar Compounds
(2,2-Dichlorovinyl)benzene: Similar structure but with chlorine atoms instead of bromine.
(2,2-Diiodovinyl)benzene: Similar structure but with iodine atoms instead of bromine.
(2,2-Difluorovinyl)benzene: Similar structure but with fluorine atoms instead of bromine
Uniqueness
(2,2-Dibromovinyl)benzene is unique due to the presence of bromine atoms, which impart specific reactivity and properties. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, making this compound more reactive in certain chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and other scientific research applications .
特性
IUPAC Name |
2,2-dibromoethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLVUSZHVURAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073471 | |
| Record name | (2,2-dibromoethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31780-26-4, 7436-90-0 | |
| Record name | Dibromostyrene (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031780264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2-dibromoethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (2,2-dibromovinyl)benzene derivatives valuable starting materials in organic synthesis?
A1: this compound derivatives are highly versatile building blocks in organic synthesis due to the presence of the reactive gem-dibromovinyl group. This functionality allows for various transformations, including selective halogen exchange, palladium-catalyzed coupling reactions, and cyclization reactions. [, , , ]
Q2: Can you provide an example of a regioselective transformation using this compound derivatives?
A2: Researchers have successfully demonstrated the regioselective fluorination of this compound derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O). This method provides (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high regioselectivity, offering a valuable tool for introducing fluorine into complex molecules. []
Q3: How are palladium catalysts employed in reactions involving this compound derivatives?
A3: Palladium catalysts are instrumental in facilitating various coupling reactions with this compound derivatives. For instance, researchers have developed a one-pot, three-component approach to synthesize α-alkynyl indoles. This method utilizes o-bromo-(2,2-dibromovinyl)benzenes, terminal alkynes, and arylamines in the presence of a palladium catalyst. [, ]
Q4: Beyond α-alkynyl indoles, what other heterocycles can be synthesized using this compound derivatives?
A4: this compound derivatives have proven useful in constructing various other heterocycles. For example, researchers have synthesized 3-cyano-1H-indoles, 9H-pyrimido[4,5-b]indoles, and 9H-pyrido[2,3-b]indoles through copper-catalyzed one-pot multicomponent cascade reactions involving this compound derivatives, aldehydes, and ammonia. The selectivity of the reaction can be controlled by adjusting the reaction conditions, highlighting the versatility of these compounds in heterocyclic chemistry. []
Q5: Are there any examples of this compound derivatives being used in the synthesis of natural products?
A5: Yes, the reactivity of this compound derivatives has been exploited in the total synthesis of natural products. Researchers have successfully employed protecting group strategies to control the reactivity of these compounds in domino coupling reactions with triarylbismuth reagents under palladium catalysis. This approach enabled the synthesis of various benzofuran-based natural products, including moracin M, cicerfuran, moracin D, moracin E, and chromene-fused benzofuran analogs. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

